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molecular formula C15H24O B1228526 Phenol, bis(1,1-dimethylethyl)-4-methyl- CAS No. 25377-21-3

Phenol, bis(1,1-dimethylethyl)-4-methyl-

Cat. No. B1228526
M. Wt: 220.35 g/mol
InChI Key: QWQNFXDYOCUEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04044037

Procedure details

About 468 grams (4.5 moles) of styrene and about 0.5 grams of di-t-butyl-p-cresol were charged to a one liter, three necked round bottom flask fitted with a magnetic stirrer, thermometer, dropping funnel and reflux condenser bearing a nitrogen by-pass on the vent. While stirring the flask contents were heated to 90° C, and a sufficient amount of about a 2% solution of chloroplatinic acid catalyst dissolved in dimethylether of ethylene glycok to give about 25 parts by weight of plantinum per million parts by weight of reactants was added. Then about 610 grams (4.5 moles) of trichlorosilane were slowly and continuously added via the dropping funnel over a one and one-half hour period while maintaining the reaction temperature at 90°-95° C. A vapor phase chromatogram on the reaction contents indicated there was an essentially complete conversion to product. The crude silane reaction product was then refined by a one plate distillation at 0.1 mm. pressure to yield about 1015 grams (4.24 moles) of phenylethyltrichlorosilane product ##STR22## (94.5% conversion) which had a boiling point of about 63°-64° C./0.1 mm Hg.
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
610 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:9][SiH:10]([Cl:12])[Cl:11].[SiH4]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.COC.C=C.C(C1C(C)=CC=C(O)C=1C(C)(C)C)(C)(C)C>[C:3]1([CH2:2][CH2:1][Si:10]([Cl:12])([Cl:11])[Cl:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
468 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C)(C)(C)C1=C(C(=CC=C1C)O)C(C)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=C
Step Three
Name
Quantity
610 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
While stirring the flask contents
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
to give about 25 parts by weight of plantinum per million parts by weight of reactants
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
continuously added via the dropping funnel over a one and one-half hour period
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 90°-95° C
CUSTOM
Type
CUSTOM
Details
A vapor phase chromatogram on the reaction contents
DISTILLATION
Type
DISTILLATION
Details
was then refined by a one plate distillation at 0.1 mm

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.24 mol
AMOUNT: MASS 1015 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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